molecular formula C13H10BrNO B13110445 (5-Amino-2-bromophenyl)(phenyl)methanone CAS No. 62261-57-8

(5-Amino-2-bromophenyl)(phenyl)methanone

Cat. No.: B13110445
CAS No.: 62261-57-8
M. Wt: 276.13 g/mol
InChI Key: RVYKTIFHNHBTPP-UHFFFAOYSA-N
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Description

(5-Amino-2-bromophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10BrNO. It is a yellow crystalline solid that is primarily used as a pharmaceutical intermediate and in various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-bromophenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, amination, and coupling reactions, followed by purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-bromophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

(5-Amino-2-bromophenyl)(phenyl)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Amino-2-bromophenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-2-bromophenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

62261-57-8

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

(5-amino-2-bromophenyl)-phenylmethanone

InChI

InChI=1S/C13H10BrNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2

InChI Key

RVYKTIFHNHBTPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)Br

Origin of Product

United States

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